molecular formula C11H15NO2 B1586249 (4-Morpholin-4-yl-phenyl)methanol CAS No. 280556-71-0

(4-Morpholin-4-yl-phenyl)methanol

Cat. No. B1586249
M. Wt: 193.24 g/mol
InChI Key: KUAHZNZWSIDSTH-UHFFFAOYSA-N
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Description

“(4-Morpholin-4-yl-phenyl)methanol” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a mono-isotopic mass of 193.110275 Da . This compound is used for research and development purposes .


Physical And Chemical Properties Analysis

“(4-Morpholin-4-yl-phenyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 378.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 54.5±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 166.6±3.0 cm3 .

Scientific Research Applications

Electrochemical and Aggregation Properties

A study by Bıyıklıoğlu (2015) explored the synthesis and properties of novel compounds derived from morpholine, including [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol. These compounds, used in creating axially di-substituted silicon phthalocyanines and subphthalocyanines, exhibited unique aggregation behavior and electrochemical properties, highlighting their potential in materials science and organic electronics Bıyıklıoğlu, 2015.

Lipid Dynamics in Biological Membranes

Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, particularly in the context of biological and synthetic membranes. This research is crucial for understanding how solvents like methanol, often used in the study of transmembrane proteins and peptides, affect lipid bilayer stability and function, which is vital for cell survival and protein functionality Nguyen et al., 2019.

Chemosensors for Metal Ions

Shally et al. (2020) developed novel chemosensors based on morpholine derivatives for the selective identification of Pd2+ ions, a highly toxic metal ion. These chemosensors exhibited fluorescence turn-off performances in methanol, demonstrating the potential of morpholine-based compounds in environmental monitoring and toxicology Shally et al., 2020.

Asymmetric Synthesis

Prabhakaran et al. (2004) described the chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, showcasing the synthetic utility of morpholine derivatives in creating compounds with potential as norepinephrine reuptake inhibitors. This work highlights the role of morpholine in medicinal chemistry and drug development Prabhakaran et al., 2004.

Antitumor Activity

Tang and Fu (2018) synthesized and tested 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone for its antitumor activity. The compound showed distinct inhibition on the proliferation of several cancer cell lines, indicating the potential therapeutic applications of morpholine derivatives in oncology Tang & Fu, 2018.

Safety And Hazards

“(4-Morpholin-4-yl-phenyl)methanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

(4-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHZNZWSIDSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380094
Record name (4-Morpholin-4-yl-phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Morpholin-4-yl-phenyl)methanol

CAS RN

280556-71-0
Record name (4-Morpholin-4-yl-phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Morpholin-4-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(4-morpholinyl)benzoic acid (1.00 g, 4.83 mmol) and 4-methylmorpholine (0.53 mL, 4.8 mmol) in tetrahydrofuran (25 mL) at −10° C. was treated with ethyl chloroformate (0.46 mL, 4.8 mmol). After 0.25 h, the mixture was treated with sodium borohydride (550 mg, 14.5 mmol) followed by MeOH (50 mL) slowly. The mixture was then treated with 5% HOAc in water and the mixture was concentrated. The residue was purified by chromatography (SiO2, EtOAc:hexanes) yielding 164 mg (18%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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